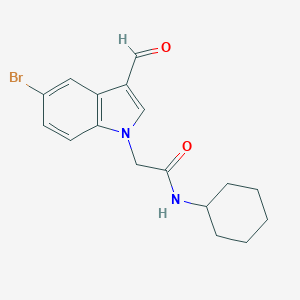

![molecular formula C25H22Cl2N4O4 B297514 2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B297514.png)

2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide, commonly known as DCA, is a small molecule that has been extensively studied for its potential therapeutic effects in various diseases. DCA is a derivative of a naturally occurring compound called dichloroacetate, which has been used for decades as a treatment for metabolic disorders. In recent years, DCA has gained attention for its potential as a cancer treatment, as well as its effects on other diseases such as Alzheimer's and Parkinson's.

Mecanismo De Acción

DCA's mechanism of action involves its ability to inhibit PDK, which is an enzyme that regulates the activity of pyruvate dehydrogenase (PDH). PDH is a key enzyme involved in the conversion of pyruvate to acetyl-CoA, which is a crucial step in cellular metabolism. By inhibiting PDK, DCA increases the activity of PDH, leading to a shift in cellular metabolism towards oxidative phosphorylation. This shift in metabolism causes cancer cells to undergo apoptosis, while normal cells are largely unaffected.

Biochemical and Physiological Effects:

DCA has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the modulation of the immune system. Additionally, DCA has been shown to improve mitochondrial function and increase ATP production in cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using DCA in lab experiments is its relatively low cost and ease of synthesis. Additionally, DCA has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its potential therapeutic effects. However, one limitation of using DCA in lab experiments is its potential toxicity, particularly at high doses. Additionally, DCA's mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Direcciones Futuras

There are several future directions for research on DCA, including its potential as a cancer treatment in combination with other therapies, its effects on other diseases such as Alzheimer's and Parkinson's, and its potential use as a metabolic modulator in sports performance. Additionally, further research is needed to fully understand DCA's mechanism of action and its effects on different cell types and tissues.

Métodos De Síntesis

DCA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the condensation of 2,4-dichlorophenol with ethyl oxalyl chloride, followed by a hydrazine reaction to form the hydrazide intermediate. The final step involves the condensation of the hydrazide intermediate with 2-(3-chloro-2-hydroxypropyl)benzaldehyde to form DCA.

Aplicaciones Científicas De Investigación

DCA has been extensively studied in preclinical and clinical trials for its potential as a cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the mitochondrial enzyme pyruvate dehydrogenase kinase (PDK), which leads to a shift in cellular metabolism towards oxidative phosphorylation. This shift in metabolism causes cancer cells to undergo apoptosis, while normal cells are largely unaffected.

Propiedades

Nombre del producto |

2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide |

|---|---|

Fórmula molecular |

C25H22Cl2N4O4 |

Peso molecular |

513.4 g/mol |

Nombre IUPAC |

N//'-[(E)-[3-[2-(3,5-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(4-ethylphenyl)oxamide |

InChI |

InChI=1S/C25H22Cl2N4O4/c1-2-16-6-8-20(9-7-16)30-24(33)25(34)31-28-14-17-4-3-5-22(10-17)35-15-23(32)29-21-12-18(26)11-19(27)13-21/h3-14H,2,15H2,1H3,(H,29,32)(H,30,33)(H,31,34)/b28-14+ |

Clave InChI |

BXOAPWJANMTFIJ-CCVNUDIWSA-N |

SMILES isomérico |

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |

SMILES canónico |

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)

![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)

![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)

![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)

![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)